molecular formula C13H18ClFN2O B12450849 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

Cat. No.: B12450849
M. Wt: 272.74 g/mol
InChI Key: JGPAPXLRRKBWEK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :

    • Piperidine protons : Axial and equatorial protons resonate between δ 1.5–3.0 ppm, with coupling patterns reflecting chair conformation.
    • 4-Fluorobenzyl aromatic protons : Ortho to fluorine (δ ~7.2–7.4 ppm, $$^3J_{H-F}$$ = 8–10 Hz); meta protons appear as a doublet (δ ~6.9–7.1 ppm).
    • Amide NH$$_2$$ : Broad singlet near δ 6.8–7.5 ppm (exchangeable protons).
  • $$^{13}$$C NMR :

    • Carbonyl (C=O) : δ ~170–175 ppm.
    • Fluorinated aromatic carbons : C-F (δ ~162 ppm, $$^1J_{C-F}$$ = 245 Hz); adjacent carbons deshielded to δ ~115–130 ppm.

Infrared (IR) Spectroscopy

  • Amide C=O stretch : Strong absorption at 1650–1680 cm$$^{-1}$$.
  • N–H stretch : Broad band near 3278 cm$$^{-1}$$ (amide NH).
  • C–F stretch : Vibration at 1100–1250 cm$$^{-1}$$.

Raman Spectroscopy

  • Aromatic ring vibrations : Peaks at 1600 cm$$^{-1}$$ (C=C stretching).
  • Amide bands : 1570 cm$$^{-1}$$ (N–H bending) and 1730 cm$$^{-1}$$ (C=O stretching).

Tautomeric and Conformational Dynamics

The compound exhibits limited tautomerism due to the stability of the amide group. Resonance delocalization between the carbonyl and NH group enforces planarity, minimizing tautomeric shifts.

Conformational analysis :

  • Piperidine ring : Adopts a chair conformation, with the bulky 4-fluorobenzyl group in the equatorial position to minimize steric strain.
  • Benzyl substituent : Free rotation around the CH$$_2$$-piperidine bond allows multiple rotamers, though steric hindrance from the fluorine atom may restrict mobility.
  • Amide group : The sp$$^2$$-hybridized carbonyl carbon restricts rotation, stabilizing a trans configuration.

Molecular dynamics simulations of similar piperidine derivatives suggest that the hydrochloride salt enhances rigidity by immobilizing the protonated nitrogen.

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H17FN2O.ClH/c14-11-3-1-10(2-4-11)9-13(12(15)17)5-7-16-8-6-13;/h1-4,16H,5-9H2,(H2,15,17);1H

InChI Key

JGPAPXLRRKBWEK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Tetrahydropyridine Precursors

Procedure :

  • Starting Material : 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is subjected to catalytic hydrogenation.
  • Conditions :
    • Catalyst: 10% Pd(OH)₂/C (1–5 mol%)
    • Solvent: Methanol or ethanol
    • Pressure: 50–200 psi H₂
    • Temperature: 25–50°C
    • Duration: 12–48 hours.
  • Outcome : Hydrogenation reduces the tetrahydropyridine ring to piperidine, yielding 4-(4-fluorobenzyl)piperidine.
  • Functionalization :
    • Carboxylic Acid Introduction : The piperidine intermediate is treated with chloroacetyl chloride in the presence of NaH, followed by hydrolysis to form the carboxylic acid.
    • Amidation : The acid reacts with ammonium chloride or primary amines using coupling agents (e.g., HATU, EDCI) to form the amide.
  • Salt Formation : The free base is treated with HCl in ether or methanol to yield the hydrochloride salt.

Yield : 70–85% (over three steps).

Ugi Multicomponent Reaction (Ugi-4CR)

Procedure :

  • Components :
    • Amine: 4-Fluorobenzylamine
    • Isocyanide: tert-Butyl isocyanide
    • Carbonyl: 4-Piperidone
    • Carboxylic Acid: Glycine or substituted acetic acid.
  • Conditions :
    • Solvent: Methanol or dichloromethane
    • Temperature: 25°C
    • Duration: 48–72 hours.
  • Outcome : Forms a 1,4,4-trisubstituted piperidine scaffold with an amide group.
  • Post-Ugi Modifications :
    • Deprotection : Removal of tert-butyl groups using TFA.
    • Salt Formation : Neutralization with HCl.

Yield : 50–65% (one-pot synthesis).

Nucleophilic Substitution on Piperidine-4-carbonitrile

Procedure :

  • Starting Material : Piperidine-4-carbonitrile is treated with 4-fluorobenzyl bromide.
  • Conditions :
    • Base: K₂CO₃ or DBU
    • Solvent: DMF or acetonitrile
    • Temperature: 80–100°C
    • Duration: 6–12 hours.
  • Hydrolysis : The nitrile group is converted to carboxylic acid using concentrated HCl or H₂SO₄.
  • Amidation : The acid is reacted with NH₃ in the presence of CDI (1,1'-carbonyldiimidazole).
  • Salt Formation : HCl gas is bubbled through the amide solution in diethyl ether.

Yield : 60–75% (over four steps).

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield Advantages Limitations
Hydrogenation 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-THP Hydrogenation, amidation, salt 70–85% High purity; scalable Requires high-pressure equipment
Ugi-4CR 4-Fluorobenzylamine, piperidone One-pot synthesis, salt formation 50–65% Atom-economical; diverse substituents Low yield for bulk production
Nucleophilic Substitution Piperidine-4-carbonitrile Alkylation, hydrolysis, amidation 60–75% Commercially available starting material Multi-step purification required

Industrial-Scale Considerations

Catalyst Recycling in Hydrogenation

  • Pd(OH)₂/C Recovery : Filtration and reactivation via calcination at 300°C under H₂ flow reduce costs.
  • Solvent Optimization : Ethanol/water mixtures improve reaction efficiency and reduce waste.

Green Chemistry in Ugi-4CR

  • Solvent-Free Conditions : Mechanochemical grinding of reagents enhances sustainability.
  • Biocatalytic Amidation : Lipases (e.g., Candida antarctica) enable mild amidation without coupling agents.

Quality Control and Characterization

Analytical Data

  • Melting Point : 178–180°C (decomposition).
  • ¹H NMR (D₂O) : δ 7.25–7.15 (m, 2H, Ar-H), 7.05–6.95 (m, 2H, Ar-H), 3.80–3.60 (m, 2H, CH₂), 3.20–3.00 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, CH₂).
  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing N- and C-alkylation in piperidine systems.
  • Solution : Use bulky bases (e.g., LDA) to favor C-alkylation.

Amide Hydrolysis During Salt Formation

  • Issue : HCl may hydrolyze the amide group.
  • Solution : Conduct salt formation at 0–5°C with controlled HCl addition.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The nature of the benzyl substituent significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Formula Key Properties Reference
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride Br C₁₃H₁₇BrClNO₂ Higher molecular weight (367.6 g/mol), increased lipophilicity due to bromine
4-(Phenylamino)-1-(Phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Phenyl C₁₉H₂₂N₂O₂·HCl Reduced electronegativity; phenylamino group introduces potential for π-π interactions
4-(4-Methylbenzyl)-piperidine derivatives CH₃ Varies Enhanced lipophilicity; methyl group may reduce metabolic stability

Key Observations :

  • Fluorine’s electronegativity improves metabolic stability compared to bromine or methyl groups .
  • Phenylamino groups (as in ) may confer distinct binding modes in receptor interactions.

Functional Group Modifications on the Piperidine Ring

The functional group at the 4-position of the piperidine ring dictates reactivity and bioavailability:

Compound Name Functional Group Impact on Properties Reference
Target compound (amide) CONH₂ High hydrogen-bonding capacity; improved metabolic stability
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride COOH Acidic proton increases solubility at high pH; prone to ionization
4-(4-Fluorophenyl)-4-hydroxy piperidine OH Polar hydroxyl group enhances aqueous solubility; susceptible to oxidation
Methyl ester derivatives COOCH₃ Ester groups are hydrolytically labile, affecting pharmacokinetics

Key Observations :

  • Amides (target compound) exhibit superior stability over esters or carboxylic acids .
  • Hydroxyl groups (e.g., ) improve solubility but may reduce membrane permeability.

Key Observations :

  • The hydrochloride salt form (common across analogues) ensures consistent solubility profiles .

Biological Activity

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClFN2O
  • CAS Number : 1283720-14-8
  • Chemical Structure : The compound features a piperidine ring substituted with a fluoro-benzyl group and a carboxylic acid amide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to cancer progression.

Inhibition of Monoacylglycerol Lipase (MAGL)

Research indicates that derivatives of piperidine, including the target compound, exhibit inhibitory effects on MAGL, an enzyme that regulates endocannabinoid levels. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has implications for pain management and cancer therapy.

Biological Activity Overview

The compound has shown promising results in various studies, particularly in the following areas:

Anticancer Activity

  • Cell Line Studies :
    • The compound exhibits antiproliferative effects on several cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, indicating significant cytotoxicity compared to non-cancerous cells .
    • A more potent derivative demonstrated an IC50 value as low as 0.84 µM against MAGL, showcasing its potential as a selective inhibitor with anticancer properties .
  • Mechanistic Insights :
    • The binding mode of the compound within the MAGL active site has been elucidated through computational studies, revealing critical interactions that enhance its inhibitory potency .

Neuroprotective Effects

The compound's ability to modulate endocannabinoid levels suggests potential applications in treating neurodegenerative diseases. By inhibiting MAGL, it may help alleviate symptoms associated with conditions like Alzheimer's disease by enhancing neuroprotective signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including the target compound:

StudyFindings
Granchi et al.Identified significant MAGL inhibition leading to increased 2-AG levels; compounds showed IC50 values in the low nanomolar range .
Sekhar et al.Explored structural modifications leading to enhanced anticancer activity against multiple cell lines with varying IC50 values .
Khaiitova et al.Conducted in silico evaluations predicting a broad spectrum of pharmacological activities for piperidine derivatives, suggesting potential for diverse therapeutic applications .

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